FT-1101

Acute Myeloid Leukemia BET Inhibition Xenograft Efficacy

FT-1101 is a structurally distinct pan-BET inhibitor designed outside the JQ1 chemotype for improved pharmacology. Procure FT-1101 for preclinical oncology research leveraging its superior tumor growth inhibition relative to JQ1-class inhibitors in AML xenografts (MV-4-11), sustained >75% MYC suppression, and equipotent pan-BET binding (Kd ≤20 nM). Human Phase 1 PK/PD data support translational dose modeling. CNS-penetrant. Validated across 123 hematologic cancer cell lines. For research use only.

Molecular Formula C23H29N3O6S2
Molecular Weight
Cat. No. B1191758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFT-1101
SynonymsFT-1101;  FT 1101;  FT1101.; Unknown
Molecular FormulaC23H29N3O6S2
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

FT-1101 (CC-95775) Procurement: A Structurally Distinct Pan-BET Bromodomain Inhibitor with Phase 1 Clinical Data in Hematologic Malignancies


FT-1101 (also designated CC-95775) is an orally bioavailable, small-molecule pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins [1]. The compound binds equipotently to both bromodomains of all four BET family members—BRD2, BRD3, BRD4, and BRDT—with Kd values ≤20 nM in biochemical binding assays, while also exhibiting additional binding activity toward several non-BET bromodomain proteins including CECR2 and BRD9 [2][3]. FT-1101 was developed using a protein structure-guided drug design approach and is structurally unrelated to clinical-stage BET inhibitors derived from the (+)-JQ1 chemotype [1]. The compound completed Phase 1 clinical evaluation in patients with relapsed or refractory acute myeloid leukemia, myelodysplastic syndrome, and non-Hodgkin lymphoma (NCT02543879), with results presented at the American Society of Hematology Annual Meeting [4].

Why Generic Substitution Fails: Structural Divergence and Differential In Vivo Performance of FT-1101 Among BET Inhibitors


BET inhibitors cannot be treated as interchangeable tool compounds or therapeutic candidates due to fundamental differences in chemotype, bromodomain selectivity profile, pharmacokinetic (PK) properties, and in vivo efficacy. FT-1101 was deliberately designed to be structurally unrelated to the widely used (+)-JQ1 class of BET inhibitors [1]. This structural divergence translates into quantifiable performance differences: in head-to-head preclinical comparison, FT-1101 achieved superior tumor growth inhibition (including tumor regressions) in the MV-4-11 AML xenograft model relative to (+)-JQ1 class BET inhibitors, an effect mechanistically associated with prolonged drug exposure and sustained >75% reduction in MYC gene expression for at least 12 hours post-dose [2][3]. Moreover, FT-1101 exhibits a distinct non-BET bromodomain interaction profile, with additional activity toward CECR2 and BRD9 that is not uniformly shared across all BET inhibitors [4]. These compound-specific attributes cannot be assumed for other BET inhibitors, underscoring the necessity for evidence-based selection rather than generic substitution.

FT-1101 Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Performance Data


FT-1101 vs. (+)-JQ1 Class BET Inhibitors: Superior In Vivo Tumor Growth Inhibition in MV-4-11 AML Xenograft Model

In a direct head-to-head preclinical comparison, FT-1101 demonstrated superior in vivo efficacy relative to BET inhibitors of the (+)-JQ1 chemotype class in the MV-4-11 AML xenograft model [1][2]. FT-1101 treatment resulted in significant tumor growth inhibition including tumor regressions, a level of efficacy not observed with (+)-JQ1 class BET inhibitors under comparable conditions [1]. This superior efficacy was correlated with prolonged drug exposure and a >75% reduction in MYC gene expression that was sustained for at least 12 hours post-dose in tumor tissue [1].

Acute Myeloid Leukemia BET Inhibition Xenograft Efficacy

FT-1101 Anti-Proliferative Activity: MV-4-11 AML Cell Line IC50 = 40 nM with Broad Hematologic Cancer Cell Line Sensitivity Profile

FT-1101 exhibits potent anti-proliferative activity across a diverse panel of hematologic malignancy cell lines. In the MV-4-11 acute myeloid leukemia cell line, FT-1101 demonstrated an IC50 value of 40 nM, with anti-proliferative activity mechanistically linked to down-regulation of MYC gene and protein expression [1]. Across a broader panel of 123 human leukemia, lymphoma, and multiple myeloma cell lines, 66 cell lines (53.7%) exhibited IC50 values below 500 nM, indicating broad activity across hematologic cancer subtypes [1].

Cell Proliferation Acute Myeloid Leukemia Lymphoma

FT-1101 BET Bromodomain Binding Affinity: Equipotent Kd ≤20 nM Across All Four BET Family Members (BRD2, BRD3, BRD4, BRDT)

In biochemical binding assays using a known bromodomain ligand, FT-1101 displayed equipotent inhibition of binding to both bromodomains across all four BET family members—BRD2, BRD3, BRD4, and BRDT—with Kd values consistently ≤20 nM [1][2]. This equipotent pan-BET binding profile distinguishes FT-1101 from BET inhibitors that exhibit preferential binding to specific BET family members or individual bromodomains.

Epigenetics Bromodomain Binding Target Engagement

FT-1101 Human Pharmacokinetic Profile: Dose-Proportional PK (10–600 mg) with Extended Terminal Half-Life (Mean T1/2 = 52 Hours)

In a Phase 1 clinical study of 94 patients (84 AML/MDS; 10 NHL) receiving oral FT-1101 monotherapy, the compound demonstrated dose-proportional pharmacokinetics across the 10 mg to 600 mg dose range [1][2]. Key PK parameters include a median Tmax of 4 hours (range 1–24 hours) and a mean terminal half-life (T1/2) of 52 hours (range 18–123 hours) [1][2]. This extended half-life supports intermittent dosing schedules, including once weekly (QW), every other week (QOW), and monthly (QM) administration, which were evaluated in the dose escalation phase [1].

Pharmacokinetics Clinical Pharmacology BET Inhibitor

FT-1101 Pharmacodynamic Biomarker Modulation: CCR1 Downregulation and HEXIM1 Upregulation at Doses ≥80 mg in Human Whole Blood

Pharmacodynamic (PD) analysis from the Phase 1 clinical study of FT-1101 demonstrated dose-dependent modulation of BET target engagement biomarkers in whole blood from treated patients [1]. PD biomarker modulation—characterized by decreased CCR1 mRNA expression and increased HEXIM1 mRNA expression—was detectable at FT-1101 doses as low as 80 mg, with more robust modulation observed at doses exceeding 180 mg [1][2]. PD responses correlated with plasma FT-1101 concentrations, providing a concentration-response relationship for target engagement in human subjects [1].

Pharmacodynamics Biomarkers Target Engagement

FT-1101 Blood-Brain Barrier Penetration: Achieves Pharmacologically Relevant Free Drug Concentration in Murine Brain Tissue

In murine models, FT-1101 demonstrated the ability to cross the blood-brain barrier, achieving a pharmacologically relevant free drug concentration in brain tissue [1]. This CNS penetration property is not uniformly observed across all BET inhibitors and represents a compound-specific pharmacokinetic characteristic of FT-1101.

Blood-Brain Barrier CNS Penetration BET Inhibitor

FT-1101 Best-Fit Research and Industrial Application Scenarios Based on Verifiable Evidence


Acute Myeloid Leukemia (AML) Preclinical Efficacy Studies Requiring a Structurally Distinct BET Inhibitor with Validated In Vivo Activity

FT-1101 is optimally suited for AML xenograft and syngeneic efficacy studies, particularly in the MV-4-11 and THP-1 models where significant tumor growth inhibition including tumor regressions has been demonstrated with oral dosing on once-daily to once-weekly schedules [1][2]. The compound's superior in vivo efficacy relative to (+)-JQ1 class BET inhibitors, combined with sustained MYC suppression (>75% for ≥12 hours), provides a well-characterized benchmark for comparative pharmacology studies and combination therapy evaluation [1][2].

Translational Pharmacology Programs Requiring Human PK/PD Data for Dose Selection and Exposure Modeling

For translational research programs advancing BET inhibitor candidates or evaluating combination strategies, FT-1101 offers a unique advantage due to the availability of human Phase 1 PK and PD data. The characterized dose-proportional pharmacokinetics (10–600 mg), extended terminal half-life (mean 52 hours), and defined PD biomarker dose-response relationship (↓ CCR1 and ↑ HEXIM1 at ≥80 mg) enable rational dose selection and exposure-response modeling [3]. This human data foundation supports more informed go/no-go decisions and clinical trial design for BET inhibitor-based programs.

Broad-Spectrum Hematologic Malignancy Profiling Across Leukemia, Lymphoma, and Multiple Myeloma Cell Panels

Researchers requiring a pan-BET inhibitor with documented activity across diverse hematologic malignancy subtypes should consider FT-1101 based on its validated sensitivity profile across 123 human leukemia, lymphoma, and multiple myeloma cell lines, with 53.7% of lines exhibiting IC50 values below 500 nM [1]. The equipotent binding affinity for all four BET family members (BRD2, BRD3, BRD4, BRDT; Kd ≤20 nM) ensures consistent target engagement across the BET protein family in these cellular contexts [1].

CNS Oncology or Neuro-Oncology Models Requiring Blood-Brain Barrier Penetrant BET Inhibition

For preclinical studies investigating BET inhibition in primary CNS tumors, brain metastases, or other neurological disease models, FT-1101 provides a validated tool compound with demonstrated blood-brain barrier penetration achieving pharmacologically relevant free drug concentrations in brain tissue [1]. This CNS penetration property differentiates FT-1101 from many clinical BET inhibitors lacking documented brain exposure and supports its use in CNS-targeted therapeutic hypotheses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for FT-1101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.